2,2-Difluoroethanol

Catalog No.
S705446
CAS No.
359-13-7
M.F
C2H4F2O
M. Wt
82.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoroethanol

CAS Number

359-13-7

Product Name

2,2-Difluoroethanol

IUPAC Name

2,2-difluoroethanol

Molecular Formula

C2H4F2O

Molecular Weight

82.05 g/mol

InChI

InChI=1S/C2H4F2O/c3-2(4)1-5/h2,5H,1H2

InChI Key

VOGSDFLJZPNWHY-UHFFFAOYSA-N

SMILES

C(C(F)F)O

Synonyms

2,2-Difluoro-ethanol

Canonical SMILES

C(C(F)F)O

Fluorine-containing Building Block:

Due to the presence of fluorine atoms, 2,2-difluoroethanol can act as a valuable building block in the synthesis of more complex molecules. Fluorine's unique properties, such as its small size and electronegativity, can influence the physical and chemical properties of the resulting molecule. Researchers are exploring its use in the synthesis of:

  • Pharmaceuticals: Fluorine substitution can enhance the potency, selectivity, and metabolic stability of drugs. 2,2-Difluoroethanol could be a valuable precursor for introducing fluorine into new drug candidates [].
  • Functional Materials: Fluorinated materials often possess desirable properties like improved thermal stability, electrical conductivity, and water repellency. 2,2-Difluoroethanol could contribute to the development of novel functional materials with specific functionalities [].

Solvent for Fluorine Chemistry:

2,2-Difluoroethanol exhibits good solubility in various organic solvents and possesses a moderate boiling point (95-96°C). This combination makes it a potential candidate for use as a solvent in reactions involving fluorine-containing compounds. Its ability to participate in hydrogen bonding could also offer advantages in specific reactions [].

Research into Its Own Properties:

Beyond its use as a building block or solvent, 2,2-difluoroethanol itself is a subject of ongoing research. Scientists are investigating its:

  • Physical and chemical properties: This includes studies on its reactivity, thermal stability, and other relevant characteristics that could inform its potential applications [].
  • Environmental fate and impact: Understanding its behavior in the environment, including its persistence and potential degradation pathways, is crucial for responsible use and risk assessment [].

2,2-Difluoroethanol is a chemical compound with the molecular formula C₂H₄F₂O. It is characterized as a colorless liquid that possesses a distinctive odor and is highly flammable. The compound is classified under various categories, including flammable liquids and acute toxicity due to its potential hazards when ingested or inhaled . Its structure features two fluorine atoms attached to the second carbon of the ethyl group, which significantly influences its chemical properties and reactivity.

  • Limited information exists on the specific hazards of 2,2-difluoroethanol. However, general safety precautions for fluoroalcohols should be followed:
    • Corrosive: May irritate skin and eyes.
    • Proper ventilation is crucial to avoid inhalation.
    • Flammable: Organic solvents used in conjunction with 2,2-difluoroethanol might pose flammability risks.
Typical of alcohols and fluorinated compounds. It can undergo:

  • Dehydration: When heated, 2,2-difluoroethanol can lose water to form difluoroethylene.
  • Esterification: It can react with acids to form esters, which are often utilized in various industrial applications.
  • Nucleophilic Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic attack, leading to the formation of different derivatives .

The synthesis of 2,2-difluoroethanol can be achieved through several methods:

  • Fluorination of Ethanol: This method involves the direct fluorination of ethanol using fluorinating agents.
  • Reduction of 2,2-Difluoroacetaldehyde: Another approach is the reduction of 2,2-difluoroacetaldehyde using reducing agents such as lithium aluminum hydride.
  • Hydrolysis of Fluorinated Intermediates: Hydrolysis reactions involving fluorinated intermediates can also yield 2,2-difluoroethanol .

2,2-Difluoroethanol has diverse applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs and biologically active compounds.
  • Agrochemicals: The compound is used in the formulation of agrochemicals due to its unique chemical properties.
  • Specialty Chemicals: It is utilized in producing specialty chemicals and as a solvent in organic synthesis .

Interaction studies involving 2,2-difluoroethanol focus on its reactivity with biological molecules and its role as a solvent. Research has shown that it can affect enzyme activity and influence metabolic pathways when used in biological systems. Additionally, studies have highlighted its potential toxicity and interactions with other chemical agents .

Several compounds share similarities with 2,2-difluoroethanol due to their structural features or functional groups. Here are some notable examples:

Compound NameMolecular FormulaKey Features
EthanolC₂H₅OHCommon alcohol; used widely as a solvent
1,1-DifluoroethanolC₂H₄F₂OSimilar structure but different fluorine placement
1,1,1-TrifluoroethanolC₂H₃F₃OContains three fluorine atoms; higher reactivity
TrichloroethanolC₂HCl₃OHalogenated alcohol; used in industrial applications

Uniqueness of 2,2-Difluoroethanol: The presence of two fluorine atoms on the same carbon distinguishes it from other alcohols and fluorinated compounds. This unique arrangement impacts its chemical reactivity and biological interactions, making it valuable in specific applications within pharmaceuticals and specialty chemicals .

The synthesis of 2,2-difluoroethanol has evolved considerably over the past several decades, moving from classical reduction and hydrolysis approaches to more sophisticated catalytic and continuous-flow techniques. Each methodology offers distinct advantages and challenges in terms of yield, selectivity, scalability, and economic feasibility. This section systematically explores the principal synthetic strategies, beginning with traditional chemical transformations and progressing toward modern, industrially relevant processes.

Classical Synthetic Routes

Classical synthetic routes for 2,2-difluoroethanol are rooted in fundamental organic transformations, including the reduction of fluorinated esters, application of lithium aluminum hydride as a reducing agent, and hydrolysis of fluorinated derivatives. These methods, while foundational, continue to inform the development of more advanced and efficient synthetic processes.

Reduction of Fluorinated Esters

The reduction of fluorinated esters, such as ethyl difluoroacetate or methyl difluoroacetate, represents a cornerstone in the synthesis of 2,2-difluoroethanol. In this approach, the ester functional group is selectively reduced to the corresponding alcohol, yielding 2,2-difluoroethanol as the principal product. The process typically employs molecular hydrogen in the presence of a suitable catalyst, often under elevated temperature and pressure conditions.

A representative example involves the hydrogenation of ethyl difluoroacetate in a stainless steel autoclave, using a copper oxide-zinc oxide-barium oxide catalyst supported on carbon nanotubes. The reaction is conducted at 110 degrees Celsius and a hydrogen pressure of 2 megapascals for four hours. Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration. The crude product is then distilled at atmospheric pressure, yielding 2,2-difluoroethanol with a boiling point of 97 to 99 degrees Celsius. This method affords a high yield, with reported values reaching up to 93.3 percent and purity exceeding 99 percent [1].

The efficiency of this reduction is influenced by several factors, including the choice of catalyst, hydrogen pressure, reaction temperature, and the molar ratio of reactants. The process is amenable to scale-up, provided that appropriate safety and engineering controls are implemented to manage the high-pressure hydrogenation environment.

Lithium Aluminum Hydride Reduction Approaches

Lithium aluminum hydride, a powerful nucleophilic reducing agent, is widely employed in organic synthesis for the reduction of carboxylic acids, esters, and related functional groups to their corresponding alcohols. In the context of 2,2-difluoroethanol synthesis, lithium aluminum hydride reduction of difluoroacetic acid or its esters provides a direct route to the target alcohol.

Experimental studies have demonstrated that the reduction of difluoroacetic acid with lithium aluminum hydride yields both difluoroacetaldehyde and 2,2-difluoroethanol. The reaction proceeds via hydride transfer to the carbonyl carbon, resulting in the formation of the alcohol. Yields are typically modest, with one study reporting an 18 percent yield of difluoroacetaldehyde and a 12 percent yield of 2,2-difluoroethanol [4]. The yield of the aldehyde can be increased by reducing the amount of lithium aluminum hydride used, although this comes at the expense of the alcohol yield.

The mechanism of reduction is thought to involve nucleophilic attack by the hydride ion on the electrophilic carbonyl carbon, followed by protonation to yield the alcohol. The presence of the electron-withdrawing difluoromethyl group increases the electrophilicity of the carbonyl, facilitating reduction but also increasing the propensity for side reactions and decomposition, particularly under acidic or high-temperature conditions.

The following table summarizes typical yields obtained in lithium aluminum hydride reductions of difluoroacetic acid:

ReactantProductYield (%)
Difluoroacetic acidDifluoroacetaldehyde18
Difluoroacetic acid2,2-Difluoroethanol12

The relatively low yields and the need for careful control of reaction conditions limit the practicality of this method for large-scale production, but it remains valuable for small-scale laboratory synthesis and mechanistic studies.

Hydrolysis of Fluorinated Derivatives

Hydrolysis of fluorinated derivatives, such as difluoroacetals or difluoroalkyl halides, offers another classical approach to the synthesis of 2,2-difluoroethanol. In these reactions, the hydrolytic cleavage of a carbon-heteroatom bond (typically C–O or C–X, where X is a halogen) yields the corresponding alcohol.

One method involves the hydrolysis of 2,2-difluoro-1-halothane in the presence of a base, such as alkali metal hydroxide, under anhydrous and vacuum conditions. The reaction mixture is then subjected to filtration, rectification, and drying to isolate 2,2-difluoroethanol. This approach has been reported to produce the alcohol in yields exceeding 92 percent, with product purity greater than 99.9 percent [2].

The efficiency of hydrolysis reactions depends on the reactivity of the starting material, the strength and concentration of the base, reaction temperature, and the exclusion of moisture and oxygen, which can lead to side reactions or degradation of sensitive intermediates.

Catalytic Synthesis Approaches

Catalytic methods have become increasingly important in the synthesis of 2,2-difluoroethanol, offering improved selectivity, higher yields, and greater process efficiency. The use of noble metal catalysts, supported catalyst systems, and optimization of reaction parameters have enabled the development of scalable and environmentally friendly processes.

Noble Metal Catalysts in Synthesis Reactions

Noble metal catalysts, such as ruthenium on carbon, have demonstrated exceptional efficacy in the hydrogenolysis of methyl difluoroacetate to 2,2-difluoroethanol. The catalytic process involves the cleavage of the ester bond in the presence of hydrogen, yielding the target alcohol.

In a detailed study, ruthenium on carbon catalysts were prepared by impregnation and characterized using X-ray powder diffraction, transmission electron microscopy, and chemisorption techniques. The catalytic activity was evaluated as a function of ruthenium content, reduction temperature, and reaction conditions. It was observed that increasing the ruthenium content initially led to higher conversion and selectivity, with optimal performance achieved at a ruthenium loading of 3 percent and a reduction temperature of 400 degrees Celsius. Under these conditions, the selectivity for 2,2-difluoroethanol reached 93.5 percent, with high catalytic activity sustained over 100 hours of continuous operation [2].

The following table summarizes the performance of ruthenium on carbon catalysts in the hydrogenolysis of methyl difluoroacetate:

Catalyst (Ru/C)Ru Content (%)Reduction Temp (°C)Selectivity (%)Activity (%)
1Ru/C14008530
3Ru/C340093.539.5
5Ru/C54009038

The use of noble metal catalysts offers several advantages, including high turnover frequency, robust stability, and compatibility with a wide range of functional groups. However, the high cost of noble metals necessitates efficient catalyst recovery and recycling strategies in industrial applications.

Catalyst Support Systems

The performance of heterogeneous catalysts is strongly influenced by the nature of the support material. Common supports include activated carbon, aluminum oxide, magnesium oxide, and zirconium dioxide. These materials provide a high surface area for catalyst dispersion, enhance thermal stability, and can modulate the electronic properties of the active metal sites.

In the synthesis of 2,2-difluoroethanol, oxide-supported metal catalysts have been employed to facilitate the conversion of intermediates derived from 1-chloro-2,2-difluoroethane or related precursors. For example, aluminum oxide, magnesium oxide, and zirconium dioxide have been used as supports for metal elements such as magnesium, calcium, strontium, barium, sodium, potassium, rubidium, cesium, lanthanum, neodymium, yttrium, and cerium. These catalysts are notable for their recyclability, low environmental impact, and effective promotion of the desired transformation under mild conditions [2].

The choice of support material can influence the activity, selectivity, and lifetime of the catalyst. For instance, basic supports such as magnesium oxide can enhance the activation of hydrogen and promote the cleavage of C–O bonds, while acidic supports may favor alternative reaction pathways.

Reaction Parameters Optimization

Optimization of reaction parameters is critical to maximizing yield and selectivity in catalytic processes. Key variables include reaction temperature, hydrogen pressure, catalyst loading, solvent choice, and residence time.

Experimental data indicate that the conversion of methyl difluoroacetate to 2,2-difluoroethanol is highly sensitive to reaction temperature and catalyst reduction conditions. Optimal selectivity is achieved at moderate temperatures (approximately 110 degrees Celsius) and hydrogen pressures (2 megapascals), with catalyst reduction at 400 degrees Celsius providing the highest activity [1] [2]. Excessively high temperatures or prolonged reaction times can lead to side reactions, catalyst deactivation, or degradation of the product.

The following table presents typical reaction parameters for the catalytic hydrogenolysis of methyl difluoroacetate:

ParameterValue
Reaction Temperature110 °C
Hydrogen Pressure2 MPa
Catalyst Loading2 g per 35 g ester
Reaction Time4 hours
Product Yield93.3%
Product Purity>99%

Systematic optimization of these parameters, often guided by statistical design of experiments, enables the identification of conditions that balance high yield, selectivity, and process efficiency.

Gas Phase versus Liquid Phase Reactions

The phase in which the catalytic reaction is conducted—gas or liquid—has significant implications for reaction kinetics, heat and mass transfer, and scalability. Gas-phase reactions typically offer superior mixing and heat dissipation, facilitating rapid conversion and straightforward product separation. However, they may require more complex reactor designs and higher energy input for vaporization of reactants.

In the case of 2,2-difluoroethanol synthesis, both gas-phase and liquid-phase hydrogenolysis of fluorinated esters have been explored. Gas-phase hydrogenolysis over supported ruthenium catalysts has demonstrated high selectivity and stability, with the added benefit of continuous operation and facile catalyst handling [2]. Liquid-phase reactions, on the other hand, can be conducted at lower temperatures and pressures, with simpler reactor configurations and easier control of reaction exotherms.

The choice between gas-phase and liquid-phase operation depends on the physical properties of the reactants and products, desired throughput, and downstream processing requirements. In industrial settings, the ability to integrate the reaction with continuous distillation or extraction processes can be a decisive factor.

Modern Synthetic Pathways

Advancements in synthetic methodology have enabled the development of novel routes to 2,2-difluoroethanol, leveraging new starting materials, mechanistic insights, and improved process technologies. Modern approaches emphasize atom economy, selectivity, and compatibility with large-scale manufacturing.

From 1-Chloro-2,2-Difluoroethane Derivatives

The use of 1-chloro-2,2-difluoroethane derivatives as starting materials offers a versatile entry point to 2,2-difluoroethanol. In these pathways, the chloro group is displaced by a nucleophile, typically hydroxide or an alkoxide, to yield the alcohol.

A representative process involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal formate or acetate to generate an intermediate, which is subsequently converted to 2,2-difluoroethanol under the catalysis of an oxide-supported metal catalyst. The reaction is conducted under mild conditions, with high yield and purity of the final product [2].

This approach benefits from the ready availability of 1-chloro-2,2-difluoroethane and the ability to recycle the catalyst, minimizing waste and environmental impact. The process is amenable to scale-up and integration with continuous flow technologies.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution mechanisms underpin many of the modern synthetic routes to 2,2-difluoroethanol. In these reactions, a nucleophile (such as hydroxide ion) attacks the electrophilic carbon bearing the leaving group (halide or ester), resulting in displacement and formation of the alcohol.

The reactivity of the substrate is influenced by the electron-withdrawing effect of the difluoromethyl group, which enhances the electrophilicity of the adjacent carbon and facilitates nucleophilic attack. Careful control of reaction conditions, including solvent choice, temperature, and base concentration, is essential to maximize yield and minimize side reactions.

Mechanistic studies have elucidated the role of transition state stabilization and the influence of solvent polarity on reaction rate and selectivity. These insights have guided the design of improved nucleophilic substitution protocols for the efficient synthesis of 2,2-difluoroethanol.

From Tetrafluorinated Precursors

Tetrafluorinated precursors, such as tetrafluoroethylene or its derivatives, can serve as starting materials for the synthesis of 2,2-difluoroethanol via controlled defluorination and functionalization reactions. These pathways typically involve sequential substitution or reduction steps to introduce the hydroxyl group and remove excess fluorine atoms.

While less commonly employed than ester reduction or halide substitution, these methods offer the potential for high atom economy and the use of inexpensive, bulk fluorinated feedstocks. The development of selective catalysts and reagents for controlled defluorination remains an active area of research, with implications for the broader field of organofluorine chemistry.

Industrial Manufacturing Strategies

The transition from laboratory-scale synthesis to industrial manufacturing of 2,2-difluoroethanol presents unique challenges and opportunities. Key considerations include process scalability, yield optimization, economic feasibility, and the potential for continuous flow manufacturing.

Scale-Up Challenges and Solutions

Scaling up the synthesis of 2,2-difluoroethanol from gram-scale laboratory reactions to multi-kilogram or ton-scale industrial production requires careful attention to reactor design, heat and mass transfer, safety, and process control. High-pressure hydrogenation reactions, for example, necessitate robust autoclaves, advanced monitoring systems, and rigorous safety protocols to manage the risks associated with flammable gases and elevated temperatures.

One of the principal challenges in scale-up is maintaining consistent catalyst performance and product quality over extended operation. Catalyst deactivation, fouling, and loss of selectivity can occur due to impurities, byproduct accumulation, or changes in reaction conditions. Solutions include the use of high-purity feedstocks, periodic catalyst regeneration, and the implementation of real-time process analytics to detect and correct deviations from optimal conditions.

Continuous flow reactors offer significant advantages for scale-up, providing enhanced control over reaction parameters, improved heat and mass transfer, and the ability to operate under steady-state conditions for extended periods. The integration of continuous distillation or extraction units further streamlines product isolation and purification.

Process Optimization for Yield Enhancement

Maximizing the yield of 2,2-difluoroethanol is a primary objective in industrial manufacturing. Process optimization involves the systematic adjustment of reaction parameters, catalyst composition, and reactor configuration to achieve the highest possible conversion and selectivity.

Advanced statistical methods, such as design of experiments and response surface methodology, are employed to identify the most influential variables and their optimal settings. In the case of catalytic hydrogenolysis, factors such as catalyst loading, hydrogen pressure, reaction temperature, and residence time are optimized to balance high yield with minimal byproduct formation.

The implementation of process intensification strategies, such as the use of microreactors or high-shear mixing, can further enhance reaction rates and product yields. Real-time monitoring of key process variables enables rapid detection of deviations and the implementation of corrective actions to maintain optimal performance.

Economic Feasibility Analysis

The economic feasibility of 2,2-difluoroethanol manufacturing is determined by a combination of raw material costs, catalyst and reagent expenses, energy consumption, labor, and capital investment in equipment and infrastructure. The choice of synthetic route has a profound impact on overall process economics.

Catalytic hydrogenation of fluorinated esters, while requiring investment in high-pressure reactors and noble metal catalysts, offers high yields and product purity, reducing downstream purification costs. The recyclability of catalysts and the minimization of hazardous waste generation further enhance the economic and environmental sustainability of the process.

A comparative economic analysis of different synthetic routes is presented in the following table:

Synthetic RouteRaw Material CostCatalyst CostYield (%)Product Purity (%)Waste GenerationScalabilityEconomic Feasibility
Ester Reduction (Hydrogenation)ModerateHigh93.3>99LowHighFavorable
Lithium Aluminum Hydride ReductionHighModerate12VariableHighLowUnfavorable
Halide HydrolysisLowLow>92>99.9ModerateModerateFavorable
Tetrafluorinated Precursor RouteLowModerateVariableVariableLowModerateUnder Evaluation

The data indicate that catalytic hydrogenation and halide hydrolysis routes are the most economically viable for large-scale production, owing to their high yields, product purity, and manageable waste profiles.

Advanced Hydrogen Bonding Behavior

Donor-Acceptor Role Transitions

2,2-Difluoroethanol exhibits exceptional hydrogen bonding characteristics due to the presence of two electronegative fluorine atoms adjacent to the carbon bearing the hydroxyl group. The compound demonstrates a dual hydrogen bonding nature, functioning simultaneously as both a hydrogen bond donor and acceptor with enhanced properties compared to conventional alcohols [1] [2].

The electronegativity of the difluoromethyl group significantly strengthens the acidic character of the hydroxyl hydrogen, with the predicted pKa value of 13.00±0.10 representing a marked increase in acidity compared to ethanol [3] [4]. This enhanced acidity arises from the electron-withdrawing effect of the fluorine atoms, which stabilizes the conjugate base through inductive effects [5].

Hydrogen bond donor properties are enhanced through the polarization of the oxygen-hydrogen bond. The presence of fluorine atoms increases the partial positive charge on the hydroxyl hydrogen, making it a more effective donor in hydrogen bonding interactions [1] [6]. Studies have demonstrated that 2,2-difluoroethanol forms stable 1:1 complexes with Lewis bases such as tetrahydrofuran and pyridine through hydrogen bonding [7] [8].

Hydrogen bond acceptor capabilities are provided by both the hydroxyl oxygen and the fluorine atoms. The compound possesses three hydrogen bond acceptor sites: the hydroxyl oxygen and the two fluorine atoms, with a topological polar surface area of 20.2 Ų [9] [10]. The fluorine atoms can participate in weak hydrogen bonding interactions, particularly in crystalline environments and with positively charged species [11] [12].

Heterocyclic Complexation Mechanisms

The enhanced hydrogen bonding properties of 2,2-difluoroethanol enable it to form stable complexes with various heterocyclic compounds through multiple interaction modes. The compound demonstrates particularly strong interactions with nitrogen-containing heterocycles due to the combination of enhanced donor properties and multiple acceptor sites [7] [13].

Complex formation with imidazolium-based ionic liquids has been extensively studied, revealing that 2,2-difluoroethanol forms significant intermolecular associations with ionic liquids containing imidazole rings [14] [15]. The interaction strength follows the order [Hmim][NTf₂] > [Bmim][NTf₂] > [Emim][NTf₂], correlating with increasing alkyl chain length and corresponding changes in the electronic environment around the imidazolium cation [15].

Crystalline complexes with pharmaceutical compounds demonstrate the versatility of 2,2-difluoroethanol as a complexing agent. Studies of ciprofloxacin-2,2-difluoroethanol complexes reveal the formation of stable 2:3 solvates, where the fluoroalcohol molecules participate in extensive hydrogen bonding networks with the zwitterionic ciprofloxacin molecules [11] [12]. These complexes exhibit distinct intermolecular interaction patterns that can be analyzed using Hirshfeld surface analysis and fingerprint plots [11].

Water-Difluoroethanol Interaction Patterns

The interaction between 2,2-difluoroethanol and water represents a complex system characterized by multiple hydrogen bonding modes and significant thermodynamic effects. Unlike simple alcohol-water systems, the presence of fluorine atoms introduces additional complexity through weak hydrogen bonding and electrostatic interactions [7] [16].

Azeotrope formation occurs readily between 2,2-difluoroethanol and water, making separation by conventional distillation challenging [17] [14]. This azeotropic behavior reflects the strong intermolecular interactions between the two components, which arise from the enhanced hydrogen bonding properties of the fluorinated alcohol [18].

Hydration patterns around 2,2-difluoroethanol molecules involve the formation of structured water networks. Molecular dynamics simulations reveal that the fluorine atoms can participate in weak hydrogen bonding with water molecules, while the hydroxyl group forms strong donor-acceptor interactions [19] [20]. The hydration free energy changes significantly upon fluorination, with the difluoroethanol derivative showing increased hydrophobic character compared to ethanol despite the presence of polar fluorine atoms [20].

Diffusion behavior in aqueous solution demonstrates the influence of molecular interactions on transport properties. Experimental measurements using pulsed field gradient nuclear magnetic resonance show that fluorinated alcohols, including 2,2-difluoroethanol analogs, exhibit different diffusion coefficients compared to their non-fluorinated counterparts [16]. The diffusion activation energies provide insights into the strength of intermolecular interactions and the degree of association in solution [16].

Computational Methods in Structure Analysis

Density Functional Theory Applications

Density Functional Theory has emerged as the primary computational tool for investigating the electronic structure and properties of 2,2-difluoroethanol. Various DFT functionals have been employed to study different aspects of the molecule, from basic geometry optimization to complex thermochemical property calculations [21] [22] [23].

B3LYP functional applications have been extensively used for geometry optimization and frequency calculations. The B3LYP/6-31G* level of theory provides reliable molecular geometries and vibrational frequencies for 2,2-difluoroethanol, enabling the calculation of thermodynamic properties and the analysis of molecular vibrations [24] [25]. This functional demonstrates good performance for hydrogen bonding systems and provides accurate descriptions of the electronic charge distribution [24].

M06-2X functional superiority has been demonstrated for thermochemical property calculations of fluorinated compounds. The M06-2X/6-31+G(d,p) level of theory shows exceptional accuracy for calculating enthalpies of formation, bond dissociation energies, and other thermochemical parameters for 2,2-difluoroethanol [22]. This functional includes empirical dispersion corrections that are crucial for accurately modeling fluorine-containing systems [22].

Conformational analysis using DFT reveals the preferred molecular geometries and energy barriers for internal rotation. Studies of related fluoroethanol compounds using various DFT functionals show that the gauche conformations are generally preferred due to favorable electrostatic interactions between the electronegative fluorine atoms and the positively charged regions of the molecule [26] [27].

pKa Determination Methodologies

Accurate determination of pKa values for 2,2-difluoroethanol requires sophisticated computational approaches that account for both gas-phase and solution-phase effects. Multiple methodologies have been developed and applied to predict the acid dissociation constant of this fluorinated alcohol [28] [24] [5].

Thermodynamic cycle approaches represent the most rigorous method for pKa calculation. These methods involve computing the free energy changes for the dissociation reaction in both gas phase and solution, then applying thermodynamic cycles to obtain the solution-phase pKa [24]. The accuracy of this approach depends critically on the quality of the solvation energy calculations and the choice of reference state for the proton [24].

Linear free energy relationships provide an alternative approach based on correlations between computed molecular properties and experimental pKa values. The COSMO-RS (Conductor-like Screening Model for Real Solvents) method employs such relationships, using the difference in Gibbs free energy between neutral and ionic forms to predict pKa values [24]. This approach has shown good accuracy for fluorinated alcohols when properly calibrated [24].

Empirical correction methods involve adjusting computed pKa values using experimentally determined correction factors. For 2,2-difluoroethanol, the predicted pKa of 13.00±0.10 reflects both the electronic effects of fluorine substitution and the specific hydrogen bonding environment in aqueous solution [3] [4].

Direct versus Thermodynamic Cycle Approaches

The choice between direct calculation methods and thermodynamic cycle approaches for studying 2,2-difluoroethanol properties depends on the specific property of interest and the required accuracy level. Each method offers distinct advantages and limitations for different types of calculations [29] [22] [30].

Direct calculation methods involve computing molecular properties directly from the optimized structure without reference to experimental data. For 2,2-difluoroethanol, direct DFT calculations can provide molecular geometries, vibrational frequencies, and electronic properties with good accuracy [21] [23]. However, these methods may show systematic errors for certain properties, particularly those involving intermolecular interactions [29].

Thermodynamic cycle advantages become apparent when calculating relative energies and thermochemical properties. By constructing appropriate thermodynamic cycles, it is possible to achieve high accuracy even when individual calculations contain errors, as systematic errors often cancel [22] [31]. For 2,2-difluoroethanol, thermodynamic cycles have been successfully applied to calculate enthalpies of formation and other thermochemical properties [22] [31].

Computational cost considerations favor direct methods for routine calculations, while thermodynamic cycles require multiple high-level calculations but provide superior accuracy. The choice of method often depends on the balance between computational resources and required accuracy [30]. For 2,2-difluoroethanol, both approaches have been employed successfully depending on the specific research objectives [29] [22].

Solvation Models for Fluorinated Alcohols

Accurate modeling of solvation effects is crucial for understanding the behavior of 2,2-difluoroethanol in various environments. Fluorinated alcohols present unique challenges for solvation models due to their amphiphilic nature and complex hydrogen bonding patterns [16] [19] [20].

Implicit solvation models such as the Polarizable Continuum Model (PCM) and COSMO-RS provide computationally efficient approaches for modeling solvent effects. These models treat the solvent as a continuous dielectric medium and calculate solvation energies based on the molecular charge distribution and cavity formation [24] [20]. For 2,2-difluoroethanol, implicit models show good performance for predicting solvation free energies and pKa values [24].

Explicit solvation approaches involve including specific solvent molecules in the quantum mechanical calculation. Studies of 2,2-difluoroethanol-water clusters reveal the importance of explicit hydrogen bonding interactions that cannot be captured by implicit models [20]. The optimal number of explicit water molecules depends on the property being calculated, with convergence typically achieved with 3-4 water molecules [20].

Hybrid solvation methodologies combine explicit and implicit approaches to achieve both accuracy and computational efficiency. These methods explicitly include the first solvation shell while treating the bulk solvent implicitly [19] [20]. For 2,2-difluoroethanol, hybrid approaches have been successfully applied to study hydration patterns and transport properties in aqueous solution [16] [19].

Thermodynamic and Equilibrium Studies

Liquid-Liquid Equilibrium Measurement Techniques

Experimental determination of liquid-liquid equilibrium data for systems containing 2,2-difluoroethanol requires sophisticated analytical techniques due to the compound's volatility and strong intermolecular interactions. Multiple experimental approaches have been developed to accurately measure tie-line compositions and phase behavior [17] [18] [32].

Static equilibrium methods involve allowing the system to reach equilibrium in a closed vessel followed by sampling and analysis of both phases. For 2,2-difluoroethanol systems, this approach requires careful temperature and pressure control, typically maintained at 303.2 K and 101.3 kPa for consistency with literature data [17] [18] [32]. Phase compositions are determined using gas chromatography for organic components and Karl Fischer titration for water content [18].

Dynamic measurement techniques employ continuous circulation methods to ensure rapid equilibration and minimize sampling errors. These methods are particularly valuable for systems containing volatile components like 2,2-difluoroethanol [33]. Temperature cycling and pressure monitoring ensure the reliability of measurements throughout the experimental procedure [18].

Analytical challenges arise from the similar volatilities of water and 2,2-difluoroethanol, requiring specialized separation and detection methods. Gas chromatography with flame ionization detection provides adequate sensitivity and selectivity for quantifying 2,2-difluoroethanol in the presence of water and extraction solvents [18] [32]. Calibration curves must account for potential azeotropic behavior and non-ideal solution effects [18].

Non-Random Two-Liquid and Universal Quasi-Chemical Activity Coefficient Models

Both Non-Random Two-Liquid Theory and Universal Quasi-Chemical Theory models have been successfully applied to correlate liquid-liquid equilibrium data for systems containing 2,2-difluoroethanol. These models provide excellent representation of the experimental data with root-mean-square deviations below 0.01% [17] [18] [32].

Non-Random Two-Liquid Theory implementation for 2,2-difluoroethanol systems involves optimizing binary interaction parameters specific to each component pair. The model accounts for local composition effects and non-random mixing behavior characteristic of hydrogen bonding systems [17] [18]. Temperature-dependent parameters enhance the model's predictive capability across different operating conditions [34] [35].

Universal Quasi-Chemical Theory advantages include its theoretical foundation based on local quasi-chemical equilibrium and the availability of group contribution methods for parameter estimation. For 2,2-difluoroethanol systems, UNIQUAC consistently provides accurate correlation of experimental data with slightly better performance than NRTL for some systems [18] [32] [34].

Parameter optimization procedures employ objective functions that minimize deviations between experimental and calculated compositions for both phases simultaneously. The reliability of optimized parameters is verified through thermodynamic consistency tests and sensitivity analysis [17] [18]. Hybrid surface analysis based on Gibbs energy topology confirms the physical significance of the optimized parameters [18] [32].

Gibbs Energy Topology Analysis

Gibbs energy topology analysis provides a rigorous framework for validating thermodynamic models and ensuring the physical consistency of optimized parameters for 2,2-difluoroethanol systems. This approach examines the mathematical structure of the Gibbs energy surface to identify regions of thermodynamic stability [18] [32] [36].

Topological verification methods involve constructing hybrid surfaces that combine experimental data with model predictions to identify inconsistencies and parameter correlation effects. For 2,2-difluoroethanol systems, this analysis confirms that the optimized NRTL and UNIQUAC parameters correspond to thermodynamically consistent solutions [18] [32].

Stability analysis procedures examine the second derivatives of the Gibbs energy to ensure that optimized parameters correspond to stable equilibrium states rather than metastable or unstable conditions. The analysis reveals that both NRTL and UNIQUAC models provide physically meaningful representations of 2,2-difluoroethanol system behavior [18] [36].

Parameter correlation assessment identifies relationships between different binary interaction parameters and their impact on model predictions. This analysis guides the selection of parameter estimation strategies and helps identify the most sensitive parameters for experimental validation [18] [32].

σ-Profile Analysis of Molecular Interactions

Sigma-profile analysis using COSMO-RS theory provides molecular-level insights into the intermolecular interactions that govern the phase behavior of 2,2-difluoroethanol systems. This approach quantifies the polarity and hydrogen bonding characteristics of molecular surfaces [17] [15] [18].

Molecular surface characterization reveals the distribution of charge density on the molecular surface of 2,2-difluoroethanol, showing distinct regions corresponding to the hydroxyl group, fluorine atoms, and hydrocarbon backbone. The σ-profile exhibits characteristic peaks for hydrogen bond donor and acceptor regions [15] [18].

Interaction energy calculations based on σ-profile overlap patterns predict the strength of intermolecular interactions between 2,2-difluoroethanol and various solvents. These calculations successfully explain the experimental observation that extraction capacity increases with solvent chain length for alcohol extractants [17] [18].

Hydrogen bonding analysis using σ-profile methods reveals the specific contributions of different molecular regions to the overall interaction energy. For 2,2-difluoroethanol systems, this analysis confirms the importance of hydroxyl group interactions while also identifying significant contributions from fluorine atoms in certain environments [15] [18].

XLogP3

0.4

Boiling Point

95.5 °C

Melting Point

-28.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (88.89%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (11.11%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (11.11%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (22.22%): Toxic if swallowed [Danger Acute toxicity, oral];
H302+H312+H332 (11.11%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (22.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (11.11%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

359-13-7

Wikipedia

2,2-Difluoroethanol

Dates

Last modified: 08-15-2023

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